molecular formula C19H19ClN2O3 B15110109 N-{5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide

N-{5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide

Cat. No.: B15110109
M. Wt: 358.8 g/mol
InChI Key: LTLDQPPBLXNTIL-UHFFFAOYSA-N
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Description

N-{5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted indole ring, a phenoxyethyl group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the chloro group and the phenoxyethyl group. The final step involves the formation of the acetamide moiety.

    Preparation of Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Chloro Group: The chloro group can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of Phenoxyethyl Group: The phenoxyethyl group can be introduced through nucleophilic substitution reactions using phenoxyethyl halides.

    Formation of Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-{5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-{5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tolfenpyrad: An insecticide with a similar phenoxyethyl structure.

    Phenoxyacetic Acid Derivatives: Compounds like 4-chloro-2-methylphenoxyacetic acid, which share structural similarities.

Uniqueness

N-{5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

N-[5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-3H-indol-3-yl]acetamide

InChI

InChI=1S/C19H19ClN2O3/c1-12-3-6-15(7-4-12)25-10-9-22-17-8-5-14(20)11-16(17)18(19(22)24)21-13(2)23/h3-8,11,18H,9-10H2,1-2H3,(H,21,23)

InChI Key

LTLDQPPBLXNTIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C

Origin of Product

United States

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